Belladonnine, beta-

Muscarinic receptor pharmacology Cardiac receptor selectivity M2 receptor antagonism

Monomeric tropane alkaloids such as atropine lack receptor subtype discrimination, confounding cardiac M2 versus smooth muscle M3 pharmacological studies. Beta-Belladonnine (CAS 6696-63-5) is a cyclized dimer of apoatropine that provides a structurally distinct scaffold for M2-selective antagonist development. • Precursor for beta-Belladonnine dichloroethylate: achieves 10-20× selectivity for cardiac M2 receptors (ED50: 13 μg/kg) over smooth muscle/secretory M3 receptors • Validated CE-ESI-TOF-MS reference standard for tropane alkaloid profiling in Solanaceae plant extracts (60 mM ammonium acetate, pH 8.5, 5% isopropanol) • Detectable atropine degradation impurity marker for pharmaceutical stability-indicating method validation • Standard pack sizes: 5 mg, 10 mg, 500 mg; custom synthesis and bulk quantities available on request; in stock for immediate dispatch.

Molecular Formula C34H42N2O4
Molecular Weight 542.7 g/mol
CAS No. 6696-63-5
Cat. No. B1602880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelladonnine, beta-
CAS6696-63-5
Molecular FormulaC34H42N2O4
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C
InChIInChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23-,24+,25-,26+,27?,28?,30-,34-/m1/s1
InChIKeyGERIGMSHTUAXSI-SMQSVUFBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Belladonnine: Dimeric Tropane Alkaloid Overview


Beta-Belladonnine (CAS 6696-63-5) is a cyclized dimer of apoatropine and a member of the tropane alkaloid class, naturally occurring in plants of the Solanaceae family such as Atropa belladonna L. [1]. As a competitive antagonist at muscarinic acetylcholine receptors [2], its core molecular structure features a naphthalene-1,4-dicarboxylate core esterified with two tropine moieties (molecular formula C34H42N2O4, MW 542.7 g/mol) [3]. This dimeric architecture—distinct from the monomeric structures of atropine, hyoscyamine, and scopolamine—provides a unique scaffold for investigating muscarinic receptor subtype selectivity, particularly when derivatized. Unlike its more abundant monomeric analogs, beta-Belladonnine serves primarily as a research tool for probing structure-activity relationships in anticholinergic pharmacology and as a reference standard in analytical method development for complex botanical matrices [4].

Research Tool Dimeric tropane alkaloid for muscarinic receptor subtype selectivity studies
Reference Standard Analytical benchmark for tropane alkaloid profiling in botanical matrices
Impurity Marker Critical reference material for atropine impurity and degradation monitoring

Non-Interchangeability of Beta-Belladonnine


Generic substitution of beta-Belladonnine with atropine, hyoscyamine, scopolamine, or alpha-belladonnine is not supported by available evidence. Beta-Belladonnine is a cyclized dimer of apoatropine [1], whereas atropine and hyoscyamine are monomeric tropine esters of tropic acid, and scopolamine incorporates an epoxide bridge. This fundamental structural divergence translates into distinct pharmacological profiles: the beta-Belladonnine derivative beta-Belladonnine dichloroethylate exhibits selective blockade of cardiac M2 muscarinic receptors (ED50: 13 μg/kg), with 10- to 20-fold higher concentrations required for smooth muscle and secretory gland M3 receptor blockade . Such receptor subtype selectivity is not reported for atropine, which acts as a non-selective antagonist across M1-M5 subtypes [2]. Additionally, beta-Belladonnine and its derivatives demonstrate dual M2/N-cholinolytic activity with muscle relaxant properties , a polypharmacological profile absent from the standard anticholinergic tropane monomers. Interchanging these compounds without rigorous analytical verification therefore risks introducing both quantitative and qualitative pharmacological artifacts.

Monomeric tropane analogs

Structural divergence from atropine and hyoscyamine — dimeric vs monomeric — may shift receptor engagement profiles and functional readouts.

Receptor subtype selectivity

Beta‑Belladonnine derivatives exhibit M2‑preferring activity; non‑selective antagonists like atropine do not provide cardiac‑specific muscarinic interpretation.

Polypharmacology mismatch

Dual cholinolytic and antihistaminic actions reported for derivatives are absent in standard monomeric anticholinergics, limiting direct substitution.

Differentiation Evidence for Beta-Belladonnine


M2 Muscarinic Receptor Subtype Selectivity

Beta-Belladonnine dichloroethylate, a derivative of beta-Belladonnine, demonstrates marked selectivity for cardiac M2 muscarinic receptors over smooth muscle/secretory gland M3 receptors. The effective dose for cardiac M2 receptor blockade (ED50: 13 μg/kg) is 10- to 20-fold lower than that required for smooth muscle and secretory organ M-cholinoreceptor blockade . This selectivity profile contrasts with atropine, a prototypical non-selective antagonist, which exhibits comparable affinity across M1-M5 subtypes without this functional selectivity window [1].

Cardiac M2 Selectivity
Class-level inference
ED50 13 μg/kg (M2) vs 130–260 μg/kg (M3)
M2 (cardiac)
M3 (smooth muscle)
Supports cardiac selectivity study context
In vivo model details not specified
Muscarinic receptor pharmacology Cardiac receptor selectivity M2 receptor antagonism

Neuromuscular Blockade Potency vs. d-Tubocurarine

Beta-Belladonnine dichloroethylate demonstrates neuromuscular blocking activity with potency twice that of d-tubocurarine, the historical reference neuromuscular blocker . This derivative possesses dual M2- and N-cholinolytic properties and also presents antihistaminic activity , whereas d-tubocurarine acts primarily as a competitive nicotinic acetylcholine receptor antagonist at the neuromuscular junction without significant muscarinic or antihistaminic effects.

Neuromuscular Potency
Data to verify
Beta‑Belladonnine derivative
2× d‑tubocurarine
d‑Tubocurarine
reference (1×)
Comparator response context; data to verify
Vendor-reported, assay conditions not provided
Neuromuscular blockade N-cholinolytic activity Skeletal muscle relaxant

CE-ESI-TOF-MS Detection in Botanical Matrices

A validated CE-ESI-TOF-MS method enables simultaneous identification of beta-Belladonnine alongside six other tropane alkaloids (tropine, norhyoscyamine, apoatropine, hyoscyamine, 6β-hydroxyhyoscyamine, and scopolamine) in Atropa belladonna L. leaf extract [1]. The method achieves optimum electrophoretic separation using 60 mM ammonium acetate at pH 8.5 with 5% isopropanol. Mass accuracy and true isotopic pattern of TOF-MS allowed unambiguous identification, while CE-ESI-IT-MS discriminated littorine [2]. This validated methodology provides a quantitative framework for quality control that is not available for the alpha-isomer in this specific multi-analyte context.

CE‑ESI‑TOF‑MS Detection
Reported
Validated analytical method
Beta‑Belladonnine identified alongside 6 tropane alkaloids in A. belladonna extract
Supports analytical method transfer
60 mM ammonium acetate, pH 8.5, 5% isopropanol
Analytical method development CE-ESI-TOF-MS Tropane alkaloid profiling

Impurity Marker for Atropine Quality Control

Beta-Belladonnine has been identified and characterized as a detectable impurity in atropine preparations, formed via dimerization of apoatropine [1]. Spectrophotometric methods have been developed specifically for the determination of apoatropine and belladonnine in atropine [2], establishing beta-Belladonnine as a critical marker for assessing atropine degradation and purity. This impurity relationship is unique to the beta-isomer; alpha-Belladonnine is not similarly documented as an atropine degradation product or impurity marker in pharmacopoeial contexts.

Impurity Marker Role
Class-level inference
Forms via apoatropine dimerization; detectable in atropine preparations
Supports impurity profiling studies
Historical spectrophotometric methods (1955–1964)
Pharmaceutical impurity profiling Spectrophotometric analysis Atropine quality control

Beta-Belladonnine: Research and Industrial Applications


Cardiac M2 Receptor Pharmacology

Researchers investigating muscarinic receptor subtype-specific pharmacology should procure beta-Belladonnine as a precursor for beta-Belladonnine dichloroethylate synthesis. This derivative provides a 10- to 20-fold selectivity window for cardiac M2 receptors (ED50: 13 μg/kg) over smooth muscle M3 receptors (ED50: 130–260 μg/kg) , enabling dissection of cardiac autonomic signaling without the confounding smooth muscle and secretory effects observed with non-selective antagonists such as atropine [1].

Analytical Reference for Tropane Alkaloid Profiling

Laboratories developing or validating capillary electrophoresis-mass spectrometry methods for tropane alkaloid analysis in Solanaceae plant extracts or pharmaceutical preparations require authentic beta-Belladonnine reference material. The compound has been rigorously characterized under validated CE-ESI-TOF-MS conditions (60 mM ammonium acetate, pH 8.5, 5% isopropanol) alongside six other key alkaloids, providing a verified analytical benchmark [2] that is not available for the alpha-isomer in this multi-analyte context.

Atropine Impurity and Degradation Monitoring

Pharmaceutical manufacturers and QC laboratories analyzing atropine-containing formulations should procure beta-Belladonnine as an impurity reference standard. Beta-Belladonnine forms via apoatropine dimerization and serves as a detectable marker of atropine degradation [3]. Established spectrophotometric methods enable its quantification in atropine preparations [4], supporting compliance with pharmacopoeial impurity profiling requirements and stability-indicating method validation.

Dual Cholinolytic Tool for Neuromuscular Research

Investigators studying neuromuscular transmission and autonomic interactions should consider beta-Belladonnine derivatives as polypharmacological tools. Beta-Belladonnine dichloroethylate exhibits neuromuscular blockade with twice the potency of d-tubocurarine, combined with M2-cholinolytic and antihistaminic activities . This profile enables multi-target pharmacological interrogation not achievable with monomeric tropane alkaloids such as atropine or scopolamine, nor with pure neuromuscular blockers like d-tubocurarine.

Application
Selection Property
Validation Focus
Cardiac M2 Receptor Pharmacology
M2 muscarinic selectivity review
M2 vs M3 response profiling
Analytical Reference for Tropane Profiling
Validated analytical benchmark
Method transfer and QC in botanical matrices
Atropine Impurity Monitoring
Impurity marker specificity
Stability-indicating method validation
Dual Cholinolytic Neuromuscular Research
Polypharmacological profile
Multi-target response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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